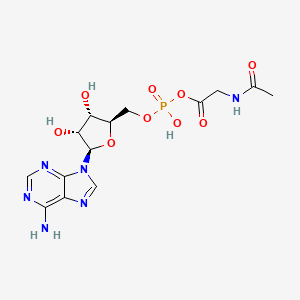

N-Acetylglycyladenylate anhydride

Beschreibung

N-Acetylglycyladenylate anhydride is a specialized biochemical compound combining an acetylated glycine moiety with an adenylate group. Its structure likely involves an anhydride bridge formed between the carboxyl group of N-acetylglycine and the phosphate group of adenosine monophosphate (AMP). This compound is implicated in enzymatic acetylation processes, particularly in glycoconjugate synthesis, where N-acetylation is critical for modifying biological activity .

Eigenschaften

CAS-Nummer |

41093-67-8 |

|---|---|

Molekularformel |

C14H19N6O9P |

Molekulargewicht |

446.31 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-acetamidoacetate |

InChI |

InChI=1S/C14H19N6O9P/c1-6(21)16-2-8(22)29-30(25,26)27-3-7-10(23)11(24)14(28-7)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,7,10-11,14,23-24H,2-3H2,1H3,(H,16,21)(H,25,26)(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |

InChI-Schlüssel |

YAIVSVDFAJFRIL-FRJWGUMJSA-N |

SMILES |

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomerische SMILES |

CC(=O)NCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Kanonische SMILES |

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyme |

Ac-Gly-AMP N-acetylglycyladenylate anhydride |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Anhydrides

Structural and Functional Differences

Maleic Anhydride

- Structure : A cyclic five-membered anhydride with a conjugated double bond between carbons 2 and 3.

- Reactivity : Highly reactive due to ring strain and electron-deficient double bond. Undergoes decarboxylative ring-opening with thiols in the presence of triphenylphosphine (Ph₃P), forming C–S bonds with yields up to 89% under optimized conditions (e.g., refluxing acetonitrile, 3.3 mmol Ph₃P) .

- Applications : Polymer production (e.g., polyesters), organic synthesis intermediates.

Succinic Anhydride

- Structure : A five-membered cyclic anhydride lacking a double bond.

- Reactivity : Less reactive than maleic anhydride due to the absence of ring strain. Commonly used for amine acylation in bioconjugation (e.g., protein modification) .

- Applications : Food additives, pharmaceuticals, and biodegradable polymers.

Fluorophthalic Anhydride

- Structure : Aromatic anhydride with fluorine substituents enhancing electrophilicity.

- Reactivity : Electron-withdrawing fluorine groups increase reactivity toward nucleophiles. Used in PROTAC (Proteolysis-Targeting Chimeras) synthesis for targeted protein degradation .

- Applications : Medicinal chemistry, enzyme inhibitor design.

Acetic Anhydride

Reaction Efficiency and Conditions

Key Research Findings

- Acetic Anhydride : Demonstrated superior efficiency in N-acetylation of deacetylated gangliosides compared to bulkier reagents .

- Fluorophthalic Anhydride : Fluorine substitution enhances binding to hydrophobic enzyme pockets, critical for PROTAC-mediated degradation of hematopoietic prostaglandin D₂ synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.